4-(2-Methylphenyl)piperidine
Overview
Description
4-(2-Methylphenyl)piperidine is a structural motif present in various chemical compounds that exhibit a range of biological activities and chemical properties. This motif is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a 2-methylphenyl group attached to the 4-position of the piperidine ring.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with a 4-(2-methylphenyl) substitution, often involves the formation of the piperidine ring followed by functionalization at the appropriate positions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are closely related to the 4-(2-methylphenyl)piperidine structure, has been reported to show potent anti-acetylcholinesterase activity . These syntheses typically involve multi-step reactions, including the formation of the piperidine ring, followed by the introduction of substituents through various chemical reactions such as alkylation, acylation, and amide formation.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, revealing that the piperidine ring adopts a chair conformation with substituents in equatorial positions . Similarly, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide has been determined, showing the phenyl group in an equatorial position and the carboxyl group in an axial position .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the introduction of a phenyl group on the nitrogen atom of amide moieties in piperidine derivatives has been found to enhance anti-acetylcholinesterase activity . Additionally, the formation of metal complexes with piperidine derivatives, such as those with Ag(I), Cu(II), Co(III), and Hg(II), has been studied, revealing interesting properties such as fluorescence and redox behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-methylphenyl)piperidine derivatives are influenced by their molecular structure. For instance, the introduction of bulky substituents in the para position of benzamide in piperidine derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The thermal stability and degradation of metal complexes derived from piperidine derivatives have been investigated, indicating the formation of metal sulfide as the final residue . Furthermore, the fluorescence properties of these complexes have been explored, with some exhibiting violet/violet-blue light emission .
Scientific Research Applications
Anticancer Applications
- Scientific Field : Pharmacology of Anti-Cancer Drugs
- Summary of Application : Piperidine and its derivative piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application : The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
- Results or Outcomes : Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .
Synthesis and Pharmacological Applications
- Scientific Field : Organic Chemistry
- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pesticide and Insecticide Applications
- Scientific Field : Agriculture
- Summary of Application : Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
Pharmacological Applications
- Scientific Field : Pharmacology
- Summary of Application : Research on 4-methylphenylpiperidine continues to explore its potential as an analgesic, antipsychotic, or other therapeutic agents.
Structure-Activity Relationships
- Scientific Field : Medicinal Chemistry
- Summary of Application : Research on 4-methylphenylpiperidine continues to explore its structure-activity relationships. This involves understanding how modifications to the structure of the molecule affect its biological activity.
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Piperidine derivatives, such as 1,2-dihydropyridines, have been utilized countless times for the synthesis of several drugs and important alkaloids . They are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
- Methods of Application : 1,2-DHP is the starting material for the synthesis of these compounds .
Future Directions
Piperidines, including 4-(2-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological activities of piperidine derivatives .
properties
IUPAC Name |
4-(2-methylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCMOXGEJQDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465019 | |
Record name | 4-(2-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)piperidine | |
CAS RN |
630116-52-8 | |
Record name | 4-(2-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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